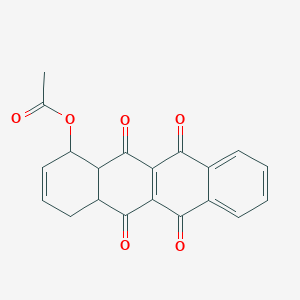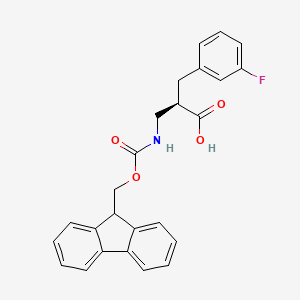
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone is a complex organic compound that features a bromophenylsulfonyl group attached to a pyrrole ring, with a chloroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring, followed by the introduction of the bromophenylsulfonyl group and the chloroethanone moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloroethanone moiety can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized compounds.
Applications De Recherche Scientifique
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone exerts its effects involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The chloroethanone moiety may also play a role in these interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-bromophenylsulfonyl)-1H-pyrrole: This compound shares the bromophenylsulfonyl group and pyrrole ring but lacks the chloroethanone moiety.
1-(4-bromophenylsulfonyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a pyrrole ring.
Uniqueness
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.
Propriétés
Formule moléculaire |
C12H9BrClNO3S |
|---|---|
Poids moléculaire |
362.63 g/mol |
Nom IUPAC |
1-[1-(4-bromophenyl)sulfonylpyrrol-3-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H9BrClNO3S/c13-10-1-3-11(4-2-10)19(17,18)15-6-5-9(8-15)12(16)7-14/h1-6,8H,7H2 |
Clé InChI |
YMUWRMBBZQXTMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)N2C=CC(=C2)C(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)



![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
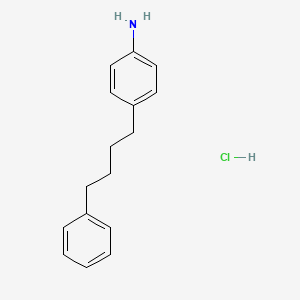
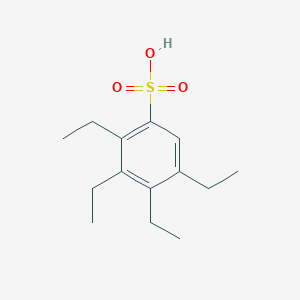
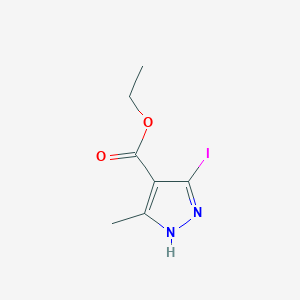
![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)
